Scientific Field: Bioorganic Chemistry
Application Summary: This compound is used in the synthesis of 1,4-dihydropyridinedicarboxylates, which are evaluated for their anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities.
Methods of Application: The 1,4-dihydropyridinecarboxylates were prepared by the reaction of nicotinaldehydes with aminocrotonoates in the presence of p-TsOH at room temperature.
Results: Compounds diethyl 2,6-diphenyl-4-(pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 4-(2-chloro-5-(4-fluorophenyl)pyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate were identified as potent anti-fungal agents. The compounds diethyl 4-(2-chloro-5-phenylpyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 4-(2-chloro-5-phenylpyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate denoted α-glucosidase inhibitory activity.
Scientific Field: Organic Chemistry
Methods of Application: Not specified.
Scientific Field: Medicinal Chemistry
2-(4-Fluorophenyl)isonicotinaldehyde is a chemical compound that belongs to the class of isonicotinaldehyde derivatives. It is characterized by a yellow crystalline solid appearance and has a molecular formula of C12H10FNO. The compound features a fluorophenyl group attached to an isonicotinaldehyde moiety, making it structurally unique among similar compounds. Its molecular weight is approximately 219.22 g/mol, and it is soluble in organic solvents, which facilitates its use in various
Research indicates that 2-(4-Fluorophenyl)isonicotinaldehyde exhibits promising biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown effectiveness against certain cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies .
Several synthesis methods have been reported for 2-(4-Fluorophenyl)isonicotinaldehyde:
2-(4-Fluorophenyl)isonicotinaldehyde has several applications:
Studies focusing on the interactions of 2-(4-Fluorophenyl)isonicotinaldehyde with biological targets have shown that it can form stable complexes with proteins involved in inflammation and cancer pathways. These interaction studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential .
Several compounds share structural similarities with 2-(4-Fluorophenyl)isonicotinaldehyde. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromo-5-fluoroisonicotinaldehyde | Bromine and fluorine substitutions | Potentially different biological activity profile |
2-Chloroisonicotinaldehyde | Chlorine substitution on the isonicotinaldehyde core | Different reactivity patterns due to chlorine |
5-Dimethoxyisonicotinaldehyde | Methoxy groups on the aromatic ring | Enhanced solubility and possibly altered bioactivity |
3,5-Dichloroisonicotinaldehyde | Dichloro substitutions | Increased electron-withdrawing effects |
These compounds highlight the uniqueness of 2-(4-Fluorophenyl)isonicotinaldehyde through its specific fluorine substitution and its potential implications for biological activity and chemical reactivity. Each compound's unique properties make them suitable for different applications in research and development.
Fluorinated heterocycles constitute an important group of organic compounds with rapidly growing applications across multiple scientific domains. The unique properties imparted by fluorine substitution have made these compounds indispensable in medicinal chemistry, agrochemicals production, polymer chemistry, and advanced materials development. The significance of fluorinated heterocycles extends beyond their synthetic utility, as they represent a fundamental class of compounds that bridge organic, heterocyclic, and fluoroorganic chemistry.
The incorporation of fluorine atoms into heterocyclic systems leads to dramatic changes in molecular properties, including enhanced lipophilicity, altered metabolic stability, and modified electronic characteristics. These changes can be rationally exploited for the benefit of diverse fields, particularly in drug development where more than twenty percent of marketed medications contain fluorine atoms. The stereoselective incorporation of fluorine into nitrogen-containing heterocycles has demonstrated profound effects on molecular stability, conformational behavior, hydrogen bonding ability, and basicity.
Fluorinated heterocycles exhibit distinctively desirable properties that make them particularly suitable for pharmaceutical and agrochemical applications, especially their enhanced ability to penetrate cell membrane barriers for improved drug absorption. The electron-withdrawing nature of fluorine atoms significantly influences the reactivity of heterocyclic systems, often enhancing their interaction with biological targets and improving their pharmacokinetic profiles.
The development of fluorinated heterocycles has been driven by the recognition that fluorine substitution can systematically tune physical and chemical properties such as polarity, acidity, basicity, lipophilicity, and metabolic stability. This systematic approach to property modification has established fluorinated heterocycles as essential tools in modern pharmaceutical research and development.
The development of 2-(4-fluorophenyl)isonicotinaldehyde emerged from the broader historical context of fluorinated heterocycle research, which gained momentum in the mid-twentieth century as synthetic methodologies for selective fluorination became more sophisticated. The compound represents a convergence of two important chemical motifs: the isonicotinaldehyde scaffold, which has long been recognized for its utility in heterocyclic synthesis, and the fluorophenyl group, which imparts unique electronic and steric properties.
The synthesis and characterization of 2-(4-fluorophenyl)isonicotinaldehyde can be traced to research efforts aimed at developing novel building blocks for pharmaceutical applications. The compound's discovery was facilitated by advances in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, which enabled the efficient construction of biaryl systems containing both pyridine and fluorinated aromatic rings.
Historical development of this compound has been closely linked to the evolution of fluorocyclization methodologies, which constitute an important category of reactions that permit multiple bond construction in single synthetic operations. The ability to access fluorinated heterocycles through such methodologies has been essential for the practical synthesis of compounds like 2-(4-fluorophenyl)isonicotinaldehyde.
The compound's emergence as a research target was also influenced by the growing recognition that fluorinated nitrogen heterocycles possess unique conformational properties that can be exploited for therapeutic applications. This understanding led to increased interest in developing synthetic routes to structurally diverse fluorinated heterocycles, including those containing the isonicotinaldehyde framework.
2-(4-Fluorophenyl)isonicotinaldehyde occupies a central position in synthetic organic chemistry due to its multifaceted reactivity and utility as a building block for complex molecular architectures. The compound serves as a versatile intermediate in the synthesis of various heterocyclic systems, particularly those requiring the simultaneous presence of aldehyde functionality and fluorinated aromatic systems.
The synthetic importance of this compound is exemplified by its role in the preparation of 1,4-dihydropyridinedicarboxylates, which have been evaluated for antimicrobial, free-radical scavenging, and alpha-glucosidase inhibitory activities. The reaction of nicotinaldehydes, including 2-(4-fluorophenyl)isonicotinaldehyde, with aminocrotonoates in the presence of para-toluenesulfonic acid at room temperature provides efficient access to these biologically active compounds.
The compound's utility extends to its application in condensation reactions, where it serves as an electrophilic partner in the formation of carbon-carbon and carbon-nitrogen bonds. The presence of the fluorinated phenyl group enhances the electrophilicity of the aldehyde carbon, facilitating these transformations and often leading to improved reaction rates and selectivities.
In the context of cross-coupling chemistry, 2-(4-fluorophenyl)isonicotinaldehyde has demonstrated value as a substrate for various palladium-catalyzed transformations. The compound's compatibility with modern cross-coupling protocols, including those employing advanced precatalysts and ligand systems, has expanded its utility in complex molecule synthesis.
The following table summarizes key synthetic applications of 2-(4-fluorophenyl)isonicotinaldehyde:
Current research objectives surrounding 2-(4-fluorophenyl)isonicotinaldehyde encompass several interconnected areas of investigation, each addressing specific aspects of the compound's chemistry and applications. The primary research focus centers on developing efficient synthetic methodologies for accessing this compound and its derivatives, with particular emphasis on stereoselective transformations that can provide access to enantiomerically enriched products.
A significant research objective involves understanding the structure-activity relationships that govern the biological activity of compounds derived from 2-(4-fluorophenyl)isonicotinaldehyde. This includes investigating how modifications to the fluorinated phenyl group or the pyridine ring influence biological potency, selectivity, and pharmacokinetic properties. Research in this area has identified several derivatives with promising antimicrobial and enzyme inhibitory activities.
The scope of current research extends to exploring the compound's utility in materials science applications, where fluorinated heterocycles have found use in the development of organic electronic materials and advanced polymers. The unique electronic properties imparted by the fluorine atom make 2-(4-fluorophenyl)isonicotinaldehyde an attractive building block for functional materials with tailored properties.
Mechanistic studies represent another important research objective, focusing on understanding the fundamental reactivity patterns of 2-(4-fluorophenyl)isonicotinaldehyde in various chemical transformations. These investigations seek to elucidate how the electronic effects of fluorine substitution influence reaction pathways, intermediate stability, and product selectivity.
The development of asymmetric synthesis methods for 2-(4-fluorophenyl)isonicotinaldehyde and its derivatives remains an active area of research. Current efforts aim to establish catalytic enantioselective protocols that can provide access to chiral fluorinated heterocycles with high optical purity, addressing the growing demand for enantiomerically pure pharmaceutical intermediates.
Research scope also encompasses the exploration of novel fluorocyclization methodologies that can incorporate the 2-(4-fluorophenyl)isonicotinaldehyde framework into more complex heterocyclic systems. These approaches seek to develop one-pot synthetic transformations that enable the construction of multiple bonds while introducing fluorine in a controlled manner.
Environmental and sustainability considerations represent an emerging research objective, with efforts directed toward developing greener synthetic routes to 2-(4-fluorophenyl)isonicotinaldehyde. This includes investigating solvent-free reaction conditions, alternative catalytic systems, and more efficient purification methods that reduce waste generation and environmental impact.
The synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde has evolved through the development of various classical methodologies that provide reliable access to this important fluorinated heterocyclic compound. Traditional synthetic approaches focus on fundamental organic transformations that have been extensively studied and optimized for both laboratory and industrial applications.
Condensation reactions represent one of the most fundamental approaches for synthesizing 2-(4-Fluorophenyl)isonicotinaldehyde derivatives. The Knoevenagel condensation has emerged as a particularly valuable methodology, involving the reaction of isonicotinaldehyde with active methylene compounds in the presence of basic catalysts . This transformation typically proceeds under mild conditions, with reaction temperatures ranging from 25 to 80°C and reaction times of 1-4 hours, achieving yields of 60-85% .
The aldol condensation methodology has been extensively applied to the synthesis of fluorinated pyridine derivatives, with 2,3-dihydro-5,6-dimethoxyinden-1-one reacting with isonicotinaldehyde to prepare 2,3-dihydro-5,6-dimethoxy-2-(pyridin-4-yl)methylene inden-1-ones . This approach demonstrates excellent functional group tolerance and has been successfully employed in the synthesis of biologically active compounds.
Ultrasonic-induced condensation reactions have shown particular promise, with the synthesis of arylidene derivatives achieved through Knoevenagel condensation of cyanoacetohydrazide derivatives with isonicotinaldehyde [2]. The ultrasonic methodology provides enhanced yields and improved reaction rates compared to conventional heating methods, typically achieving 75-90% yields within 1-4 hours at temperatures of 60-90°C.
Cross-coupling methodologies have revolutionized the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde, with the Suzuki-Miyaura coupling representing the gold standard for carbon-carbon bond formation . This palladium-catalyzed transformation involves the coupling of 4-fluorophenylboronic acid with 2-bromoisonicotinaldehyde or related halogenated precursors, typically achieving yields of 80-90% under optimized conditions .
The Suzuki-Miyaura coupling typically employs palladium(II) acetate or palladium(0) complexes as catalysts, with phosphine ligands such as triphenylphosphine or 1,1'-bis(diphenylphosphino)ferrocene providing optimal reactivity [4]. Reaction conditions generally require temperatures of 80-120°C in polar aprotic solvents such as dimethylformamide or 1,4-dioxane, with reaction times ranging from 4-12 hours [4].
The development of more efficient catalyst systems has significantly improved the scope and efficiency of cross-coupling reactions. Modern protocols employ advanced precatalysts and ligand systems that enable reactions to proceed at lower temperatures and shorter reaction times, while maintaining high yields and excellent functional group tolerance [5].
Organometallic approaches to 2-(4-Fluorophenyl)isonicotinaldehyde synthesis have provided valuable alternatives to traditional cross-coupling methods. Grignard reagent-based methodologies involve the reaction of 4-fluorophenylmagnesium bromide with isonicotinic acid derivatives, followed by reduction to the corresponding aldehyde [6]. These transformations typically proceed at low temperatures (0-25°C) to minimize side reactions and maintain high regioselectivity.
The preparation of organozinc reagents has enabled the development of Negishi coupling protocols for the synthesis of fluorinated heterocycles. These methodologies typically employ zinc chloride activation of organometallic species, followed by palladium-catalyzed coupling with halogenated pyridine derivatives . The Negishi coupling approach offers excellent tolerance for sensitive functional groups and can be performed under relatively mild conditions.
Organolithium methodologies have also found application in the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde precursors. The directed ortho-metalation of fluorinated aromatic compounds, followed by quenching with electrophilic species, provides access to functionalized intermediates that can be further transformed to the target aldehyde [6].
Contemporary synthetic approaches to 2-(4-Fluorophenyl)isonicotinaldehyde have focused on developing more efficient, environmentally friendly, and scalable methodologies. Modern strategies emphasize the use of advanced catalytic systems, alternative energy sources, and sustainable reaction conditions.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the preparation of 2-(4-Fluorophenyl)isonicotinaldehyde and related compounds. This technology enables dramatic reductions in reaction times while often improving yields and product purity [8] [9]. Microwave irradiation provides rapid and uniform heating, leading to enhanced reaction rates and improved selectivity.
The synthesis of ferrocenyl chalcones using microwave methodology has demonstrated the effectiveness of this approach, with reaction times reduced from 10-40 hours using conventional heating to 1-5 minutes under microwave conditions [8]. Similar improvements have been observed in the synthesis of fluorinated heterocycles, where microwave-assisted reactions typically achieve yields of 80-95% within 5-30 minutes at temperatures of 100-200°C.
Microwave-assisted Suzuki-Miyaura coupling reactions have shown particular promise for the synthesis of fluorinated pyridine derivatives. These transformations benefit from the rapid heating provided by microwave irradiation, enabling complete conversion of starting materials in significantly shorter reaction times compared to conventional heating methods . The controlled heating environment also minimizes side reactions and decomposition pathways.
The optimization of microwave-assisted reactions requires careful consideration of reaction parameters including temperature, time, and power settings. Initial power levels of 50 watts are typically recommended for new reactions, with adjustments made based on the observed reaction progress . The use of simultaneous cooling during microwave irradiation has been shown to maintain high power levels while preventing thermal decomposition of sensitive products.
Flow chemistry methodologies have provided valuable alternatives to traditional batch processes for the synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde. Continuous flow systems offer improved heat and mass transfer, better control over reaction parameters, and enhanced safety profiles for potentially hazardous transformations [10]. Flow chemistry approaches typically achieve yields of 70-90% with reaction times of 10-60 minutes at temperatures of 50-150°C.
The development of flow-based cross-coupling protocols has enabled the efficient synthesis of fluorinated heterocycles under continuous conditions. These systems typically employ packed-bed reactors containing immobilized catalysts, allowing for extended catalyst lifetimes and simplified product purification [10]. The continuous nature of flow processes also enables ready scale-up from laboratory to industrial production.
Flow chemistry has proven particularly valuable for reactions involving hazardous reagents or extreme conditions. The small reaction volumes and continuous operation provide enhanced safety compared to batch processes, while the precise control over reaction parameters enables optimization of yield and selectivity [10].
Green chemistry methodologies have focused on developing environmentally sustainable approaches to 2-(4-Fluorophenyl)isonicotinaldehyde synthesis. These approaches emphasize the use of renewable feedstocks, non-toxic solvents, and catalytic systems that minimize waste generation [11].
Aqueous-based synthetic methodologies have shown particular promise, with the use of water as a reaction medium providing both environmental and economic benefits. The development of water-soluble catalysts and surfactant-based reaction systems has enabled efficient transformations in aqueous media, often with improved yields compared to traditional organic solvents .
The utilization of bio-based catalysts represents another important green chemistry approach. Enzyme-catalyzed transformations offer high selectivity and mild reaction conditions, while being readily biodegradable and non-toxic . The development of engineered enzymes with enhanced stability and broader substrate scope has expanded the applicability of biocatalytic methods.
Deep eutectic solvents have emerged as environmentally friendly alternatives to conventional organic solvents. These systems, composed of hydrogen bond donors and acceptors, provide unique reaction environments that can enhance both yield and selectivity while being readily recyclable [11]. The use of acidic deep eutectic solvents has proven particularly effective for condensation reactions and related transformations.
The successful synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde requires the implementation of effective purification and characterization strategies to ensure product quality and purity. Modern analytical techniques provide comprehensive structural verification while advanced purification methods enable the isolation of high-purity materials suitable for subsequent applications.
Chromatographic purification represents the most widely employed approach for isolating 2-(4-Fluorophenyl)isonicotinaldehyde from reaction mixtures. Flash column chromatography using silica gel as the stationary phase provides excellent resolution and typically achieves purities exceeding 95% with recovery yields of 75-90% [12]. The optimal mobile phase typically consists of hexanes and ethyl acetate mixtures, with gradient elution enabling efficient separation of the target compound from impurities and side products.
High-performance liquid chromatography serves as both a purification and analytical technique, offering exceptional resolution and the ability to achieve purities exceeding 99% [12]. Preparative high-performance liquid chromatography systems employ larger columns and higher flow rates to enable the isolation of gram quantities of purified material, though typically with somewhat lower recovery yields of 70-85% due to the multiple injection requirements.
Preparative thin-layer chromatography provides a valuable alternative for smaller-scale purifications, particularly during method development and optimization studies. This technique typically achieves purities of 85-95% with recovery yields of 60-80%, making it suitable for isolating analytical samples and conducting preliminary characterization studies [12].
Supercritical fluid chromatography has emerged as an advanced purification technique that combines the benefits of liquid and gas chromatography. Using carbon dioxide as the mobile phase, often modified with small amounts of methanol, this technique achieves purities exceeding 98% while providing excellent recovery yields of 80-90% [12]. The mild conditions and readily removable mobile phase make this technique particularly suitable for thermally sensitive compounds.
Recrystallization remains a fundamental purification technique for 2-(4-Fluorophenyl)isonicotinaldehyde, particularly for obtaining material suitable for structural characterization and biological evaluation. The selection of appropriate recrystallization solvents is crucial for achieving high purity and good recovery yields [13].
Ethanol-water mixtures have proven effective for the recrystallization of fluorinated pyridine derivatives, typically achieving purities of 90-98% with recovery yields of 80-95% [13]. The gradual cooling of saturated solutions enables the formation of well-formed crystals suitable for X-ray crystallographic analysis, while the polar nature of the solvent system effectively removes impurities.
Mixed solvent systems, particularly dichloromethane-petroleum ether combinations, provide excellent purification efficiency for compounds with intermediate polarity. These systems typically achieve purities of 92-98% with recovery yields of 85-95%, making them particularly suitable for large-scale purifications [14]. The controlled precipitation achieved through gradual addition of the anti-solvent enables the formation of high-quality crystals.
The optimization of recrystallization conditions requires careful consideration of factors including solvent composition, temperature profiles, and nucleation control. The use of seeding techniques can improve both the quality and yield of recrystallized products, while controlled cooling rates help minimize the formation of polymorphic forms that may exhibit different physical properties.
Comprehensive analytical characterization is essential for confirming the identity and purity of 2-(4-Fluorophenyl)isonicotinaldehyde. Nuclear magnetic resonance spectroscopy provides the most definitive structural confirmation, with characteristic signals observed for the aldehyde proton at δ 8.0-10.0 ppm and aromatic protons at δ 7.0-8.5 ppm [15] [16]. The fluorine-19 nuclear magnetic resonance spectrum provides additional confirmation of the fluorine substitution pattern.
Mass spectrometry offers rapid and sensitive molecular weight verification, with the molecular ion peak at m/z 201.20 providing definitive confirmation of the molecular formula [17]. High-resolution mass spectrometry enables exact mass determination within 5 ppm accuracy, providing unambiguous molecular formula assignment and helping to exclude closely related isomers or impurities.
Infrared spectroscopy provides valuable functional group identification, with the characteristic carbonyl stretch of the aldehyde group appearing at approximately 1700 cm⁻¹ [16]. The presence of the fluorinated aromatic ring is confirmed by characteristic carbon-fluorine stretching vibrations in the fingerprint region, while the pyridine ring exhibits characteristic aromatic stretching and bending modes [18].
Elemental analysis provides definitive confirmation of the molecular composition, with theoretical values for carbon, hydrogen, nitrogen, and fluorine content compared to experimental results. High-quality samples typically exhibit elemental compositions within 0.4% of theoretical values, providing confidence in both identity and purity [16].